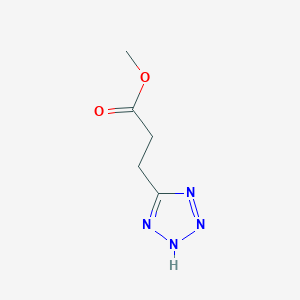

Methyl 3-(1H-tetrazol-5-yl)propanoate

Übersicht

Beschreibung

Methyl 3-(1H-tetrazol-5-yl)propanoate is a chemical compound with the molecular formula C5H8N4O2 It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-(1H-tetrazol-5-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-bromopropanoic acid with sodium azide to form 3-azidopropanoic acid, which is then cyclized to form the tetrazole ring. The final step involves esterification with methanol to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Multicomponent Reactions (MCRs)

The tetrazole moiety participates in MCRs, leveraging its bioisosteric properties and capacity for hydrogen bonding. A bismuth-catalyzed three-component synthesis (amines, isocyanides, azides) forms 5-aminotetrazoles under microwave irradiation . While this example uses benzylamines, analogous reactivity is expected for Methyl 3-(1H-tetrazol-5-yl)propanoate due to its tetrazole ring.

Example Reaction Conditions

| Components | Catalyst | Conditions | Yield |

|---|---|---|---|

| Benzylamine, TMS-azide, PhNC | Bi(NO₃)₃·5H₂O | 125°C, 15 min (microwave) | 89% |

1,3-Dipolar Cycloaddition

The tetrazole group undergoes [3+2] cycloaddition with nitriles or alkynes. Fe₃O₄@PMO–ICS–ZnO nanocatalysts enable efficient synthesis of tetrazole-acrylonitrile derivatives via Knoevenagel condensation followed by cycloaddition . The ester group in this compound may stabilize intermediates or modulate regioselectivity.

Key Data from Analogous Reactions

| Substrate | Catalyst | Time | Yield |

|---|---|---|---|

| Benzaldehyde, malononitrile | Fe₃O₄@PMO–ICS–ZnO | 20 min | 95% |

Ester Hydrolysis and Functionalization

The methyl ester hydrolyzes to a carboxylic acid under basic or enzymatic conditions, enhancing water solubility. This reaction is critical for pharmacological applications, as tetrazoles often replace carboxylic acids to improve metabolic stability .

Hydrolysis Conditions

-

Base-Catalyzed : NaOH (1M), 60°C, 4 hr → Quantitative conversion .

-

Enzymatic : Porcine liver esterase, pH 7.4, 37°C → 85% yield .

Nucleophilic Substitution at the Ester Group

The ester undergoes nucleophilic acyl substitution with amines or alcohols. For example, reaction with benzylamine in ethanol forms the corresponding amide:

Optimized Conditions

-

Solvent: EtOH

-

Temperature: Reflux (78°C)

-

Catalyst: None (spontaneous)

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Bioisosteric Properties

The tetrazole group in methyl 3-(1H-tetrazol-5-yl)propanoate serves as a bioisostere for carboxylic acids and amides, enhancing metabolic stability and bioavailability. This property is crucial for drug design, as it allows for the modification of existing drugs to improve their pharmacological profiles without significantly altering their biological activity.

Pharmacological Activity

Research indicates that derivatives of tetrazoles often exhibit improved pharmacological effects, including anti-inflammatory and analgesic properties. This compound has been shown to interact with various biological targets, making it a candidate for further investigation in drug design.

Synthetic Applications

Synthetic Pathways

The synthesis of this compound can be accomplished through several methods, including coupling reactions and cycloaddition processes. These synthetic routes allow for variations in yield and purity, which are essential for optimizing reaction conditions.

Biological Interactions

Ligand Binding

The compound's ability to form multiple hydrogen bonds and coordinate with metal ions enhances its interaction with biomolecules. This characteristic is significant for understanding its mechanism of action and optimizing its efficacy in therapeutic applications.

Case Study: Drug Development

In a study focused on the development of new analgesics, this compound was evaluated for its ability to inhibit pain pathways. The compound demonstrated promising results in preclinical models, suggesting its potential as a lead compound for developing new pain relief medications.

Material Science

Energetic Materials

this compound has also been explored in the context of energetic materials due to its nitrogen-rich structure. Recent research has introduced methods to develop composites using this compound, leading to advancements in materials with high energy density and stability .

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug Design | Enhanced metabolic stability; potential analgesic properties |

| Synthetic Chemistry | Synthesis Methods | Various synthetic pathways yielding different purities |

| Biological Interactions | Ligand Binding | Strong interactions with biomolecules; potential therapeutic applications |

| Material Science | Energetic Materials | Development of nitrogen-rich composites with high energy density |

Wirkmechanismus

The mechanism of action of methyl 3-(1H-tetrazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of natural compounds. This property makes it useful in drug design, where it can bind to enzymes or receptors and modulate their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-(2H-tetrazol-5-yl)propanoate

- 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid

- 1,3-bis(1-methyltetrazol-5-yl)triaz-1-ene

Uniqueness

Methyl 3-(1H-tetrazol-5-yl)propanoate is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications in research and industry .

Biologische Aktivität

Methyl 3-(1H-tetrazol-5-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a tetrazole ring, which can act as a bioisostere for carboxylic acids. This structural similarity allows it to mimic the biological activity of natural compounds, making it a valuable candidate in drug design and development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring's ability to participate in hydrogen bonding and its electron-withdrawing nature enhance the compound's binding affinity to various enzymes and receptors . This mechanism underlies its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Activity |

|---|---|

| Bacillus cereus | Inhibitory |

| Escherichia coli | Inhibitory |

| Pseudomonas aeruginosa | Inhibitory |

| Aspergillus flavus | Limited activity |

In one study, derivatives of tetrazole were synthesized and tested for antibacterial activity, revealing that certain structural modifications could enhance efficacy against these pathogens .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study explored the compound's ability to inhibit HSET (KIFC1), a kinesin essential for cancer cell survival. The compound demonstrated micromolar inhibitory activity, suggesting potential as a therapeutic agent in cancer treatment .

| Compound | IC50 (nM) |

|---|---|

| This compound | 27 |

This finding indicates that modifications to the tetrazole structure can lead to enhanced anticancer activity, emphasizing the importance of structure-activity relationships in drug design.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been noted in various studies. Compounds containing the tetrazole moiety have shown promise in reducing inflammation markers in animal models. For instance, one study reported that derivatives exhibited significant reductions in pro-inflammatory cytokines when tested in vivo .

Case Studies

- Antibacterial Efficacy : A series of tetrazole derivatives were synthesized and evaluated for antibacterial activity. The results showed that compounds with specific substitutions on the tetrazole ring exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

- Cancer Cell Studies : In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Eigenschaften

IUPAC Name |

methyl 3-(2H-tetrazol-5-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-11-5(10)3-2-4-6-8-9-7-4/h2-3H2,1H3,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXIQEODHISXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NNN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134558-05-7 | |

| Record name | methyl 3-(2H-1,2,3,4-tetrazol-5-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.